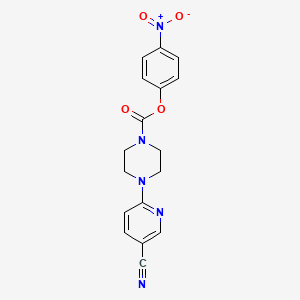
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyridine ring: The piperazine derivative is then reacted with a pyridine derivative, such as 5-cyano-2-pyridine, under suitable conditions.
Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrophenyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridine groups can play a crucial role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 4-(2-pyridinyl)-1-piperazinecarboxylate
- 4-Nitrophenyl 4-(3-cyano-2-pyridinyl)-1-piperazinecarboxylate
Uniqueness
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is unique due to the presence of both the nitrophenyl and cyano-pyridine groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C17H15N5O4 |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H15N5O4/c18-11-13-1-6-16(19-12-13)20-7-9-21(10-8-20)17(23)26-15-4-2-14(3-5-15)22(24)25/h1-6,12H,7-10H2 |
InChI Key |
BWQIPKKUDXHYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















